molecular formula C23H32O4 B15168751 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] CAS No. 616227-59-9

2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]

Cat. No.: B15168751
CAS No.: 616227-59-9
M. Wt: 372.5 g/mol
InChI Key: GPXZVOUOZUFEMC-UHFFFAOYSA-N
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Description

2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is a methylenebisphenol derivative characterized by a central methylene (–CH2–) bridge linking two phenolic rings. Each ring is substituted at the 4-position with a 2-hydroxyethyl (–CH2CH2OH) group and at the 6-position with a propan-2-yl (isopropyl, –CH(CH3)2) group. Methylenebisphenols are widely used as antioxidants, UV stabilizers, and polymer additives due to their radical-scavenging properties and steric hindrance effects .

Properties

CAS No.

616227-59-9

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-propan-2-ylphenyl]methyl]-6-propan-2-ylphenol

InChI

InChI=1S/C23H32O4/c1-14(2)20-11-16(5-7-24)9-18(22(20)26)13-19-10-17(6-8-25)12-21(15(3)4)23(19)27/h9-12,14-15,24-27H,5-8,13H2,1-4H3

InChI Key

GPXZVOUOZUFEMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCO)C(C)C)O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(propan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be explored for biological applications.

    Medicine: Its antioxidant properties may have therapeutic potential in preventing oxidative stress-related diseases.

    Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and enhances material properties.

Mechanism of Action

The mechanism by which 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] exerts its effects is primarily through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Methylenebisphenols

Compound Name Substituents (4-position) Substituents (6-position) Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
Target Compound : 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] 2-Hydroxyethyl (–CH2CH2OH) Propan-2-yl (–CH(CH3)2) C21H28O4 (hypothetical) 344.45 Antioxidant (predicted), hydrophilic applications N/A
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) Methyl (–CH3) tert-Butyl (–C(CH3)3) C23H32O2 340.51 Antioxidant in polymers, food packaging
2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) Ethyl (–CH2CH3) tert-Butyl (–C(CH3)3) C25H36O2 368.55 High-temperature stabilizer for plastics
2,2′-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] (UV-360) Methyl (–CH3) tert-Butyl (–C(CH3)3) C23H32O2 340.51 UV absorber in coatings, benzotriazole-free alternative
2,2′-Methylenebis[6-cyclohexyl-4-methylphenol] Methyl (–CH3) Cyclohexyl (–C6H11) C27H36O2 392.58 Hydrophobic antioxidant for rubber and adhesives
2,2′-Methylenebis[4-(1,1,3,3-tetramethylbutyl)-6-(2H-benzotriazol-2-yl)phenol] 1,1,3,3-Tetramethylbutyl Benzotriazole C41H50N6O2 658.90 High-performance UV stabilizer (e.g., Tinuvin 360)

Impact of Substituents on Functionality

  • Hydroxyethyl vs. This property may expand its utility in aqueous formulations or biomedical applications .
  • Steric Hindrance: Bulky substituents like tert-butyl (in and ) or cyclohexyl () improve antioxidant efficacy by stabilizing phenoxyl radicals and hindering oxidative degradation .
  • UV Absorption : Benzotriazole-containing derivatives () exhibit superior UV absorption due to conjugated aromatic systems, whereas alkyl-substituted analogs rely on radical scavenging .

Table 2: Comparative Performance Metrics

Property Target Compound 6-tert-butyl-4-methyl Analog () 6-tert-butyl-4-ethyl Analog () Benzotriazole Derivative ()
Thermal Stability Moderate (hydroxyethyl may reduce stability) High (>200°C) Very High (>250°C) High (>220°C)
Antioxidant Activity Predicted high (dual hydroxyl groups) High (radical scavenging) Very High (enhanced steric protection) Moderate (UV-focused)
Hydrophobicity Low (logP ~3.5 estimated) High (logP ~6.2) Moderate (logP ~5.8) Very High (logP ~9.1)
Regulatory Approval Not reported Approved in food packaging (SML 3.0 mg/kg) Limited data Restricted to non-food applications

Research Findings and Mechanistic Insights

  • Antioxidant Mechanism: Methylenebisphenols donate hydrogen atoms from phenolic –OH groups to neutralize free radicals. Bulkier substituents (e.g., tert-butyl) prolong antioxidant activity by slowing degradation .
  • The target compound’s hydroxyethyl group may enhance bioactivity in similar contexts .
  • Synthetic Challenges : Introducing hydroxyethyl groups requires selective alkylation or hydroxyethylation steps, contrasting with simpler Friedel-Crafts alkylation for tert-butyl derivatives .

Biological Activity

2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol], often referred to as a bisphenolic compound, has garnered attention for its potential biological activities. This compound is structurally related to various phenolic compounds known for their antioxidant and antimicrobial properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is C23H32O4C_{23}H_{32}O_{4} with a molecular weight of 368.51 g/mol. Its structure includes two hydroxyethyl groups and isopropyl substituents on a bisphenolic backbone, which contribute to its stability and reactivity.

Synthesis

The synthesis of 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] typically involves the condensation of 4-(2-hydroxyethyl)-6-(propan-2-yl)phenol with formaldehyde under basic conditions. This reaction can be optimized through various methods such as refluxing in solvents like isopropanol or using alternative reagents to enhance yield and purity .

Antioxidant Properties

Research has shown that bisphenolic compounds exhibit significant antioxidant activity. The antioxidant capacity can be attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress in biological systems. For instance, studies indicate that similar phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] has been explored in various studies. It has been found effective against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of similar bisphenolic compounds reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated significant antibacterial effects, suggesting that 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] may exhibit comparable efficacy .

Comparative Analysis

The following table summarizes the biological activities of 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] compared to other related phenolic compounds:

Compound NameAntioxidant ActivityAntimicrobial ActivityReference
2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]HighModerate to High
Bisphenol AModerateLow to Moderate
ResveratrolVery HighHigh

The biological activity of phenolic compounds like 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] can be attributed to several mechanisms:

  • Antioxidant Mechanism : Involves donation of hydrogen atoms or electrons to neutralize free radicals.
  • Antimicrobial Mechanism : Disruption of cell wall synthesis or inhibition of nucleic acid synthesis in bacteria.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

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